molecular formula C27H38O10 B12374264 Neohelmanthicin C

Neohelmanthicin C

Cat. No.: B12374264
M. Wt: 522.6 g/mol
InChI Key: CIKCPLCXGQIZCS-WPILARTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Neohelmanthicin C undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Neohelmanthicin C is unique compared to other phenylpropionic acid compounds due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share some similarities in their chemical structure but differ significantly in their biological activities and applications .

Properties

Molecular Formula

C27H38O10

Molecular Weight

522.6 g/mol

IUPAC Name

[(2S,3R)-3-hydroxy-4-[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]oxy-3-methyl-4-oxobutan-2-yl] hexanoate

InChI

InChI=1S/C27H38O10/c1-8-10-11-12-22(28)36-18(5)27(6,31)26(30)35-17(4)23(37-25(29)16(3)9-2)19-13-20(32-7)24-21(14-19)33-15-34-24/h9,13-14,17-18,23,31H,8,10-12,15H2,1-7H3/b16-9-/t17-,18-,23-,27+/m0/s1

InChI Key

CIKCPLCXGQIZCS-WPILARTDSA-N

Isomeric SMILES

CCCCCC(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O

Canonical SMILES

CCCCCC(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O

Origin of Product

United States

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